molecular formula C14H16N2OS B5173430 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

Cat. No. B5173430
M. Wt: 260.36 g/mol
InChI Key: ALHHDIRIDJZPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PTX-200, is a novel small molecule drug that has shown promise in various preclinical studies. This compound belongs to the class of thiophene carboxamides and has been found to possess anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide inhibits the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide may disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide inhibits the phosphorylation of various proteins, including CK2 substrates. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to induce DNA damage and inhibit DNA repair in cancer cells. In vivo studies have shown that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide reduces tumor growth and metastasis in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is that it has shown efficacy against various cancer cell lines, suggesting that it may have broad anti-cancer activity. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to enhance the efficacy of other anti-cancer drugs, which may make it a useful combination therapy. However, one limitation of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the clinic.

Future Directions

There are several future directions for the study of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapies. Another direction is to investigate the use of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other anti-cancer drugs, which may enhance its efficacy. Furthermore, the development of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide analogs may lead to the identification of more potent and selective CK2 inhibitors.

Synthesis Methods

The synthesis of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 5-isopropyl-2-methylthiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminomethylpyridine. The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal to yield 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The purity of the compound is determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and doxorubicin.

properties

IUPAC Name

5-propan-2-yl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10(2)13-6-12(9-18-13)14(17)16-8-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHDIRIDJZPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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